1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde
Overview
Description
1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde is a chemical compound characterized by its unique molecular structure, which includes a methoxy group attached to a phenyl ring and an indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with chloroacetyl chloride to yield the indazole core. The reaction conditions typically require heating under reflux in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)-1H-indazole-3-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-1H-indazole-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate enzyme activities and receptor binding.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism can vary based on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde is unique due to its specific structural features. Similar compounds include:
1-(4-Methoxyphenyl)-1H-indazole-2-carbaldehyde
1-(4-Methoxyphenyl)-1H-indazole-5-carbaldehyde
1-(4-Methoxyphenyl)-1H-indazole-6-carbaldehyde
These compounds differ in the position of the aldehyde group on the indazole ring, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-15-5-3-2-4-13(15)14(10-18)16-17/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDKAOBRJNBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695794 | |
Record name | 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-31-8 | |
Record name | 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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